N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Applications
Research has indicated the potential of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the queried compound, in cardiovascular applications. They exhibit significant coronary vasodilating and antihypertensive activities, which could be valuable for developing new cardiovascular drugs (Sato et al., 1980).
Antimicrobial Properties
Compounds with structures similar to the specified chemical have shown antimicrobial properties. For instance, thienopyrimidine derivatives, which share structural similarities, have demonstrated pronounced antimicrobial activity (Bhuiyan et al., 2006).
Cancer Research
In cancer research, derivatives of [1,2,4]triazolo[1,5-a]pyridines, similar to the specified chemical, have been synthesized and evaluated for their potential as cancer immunotherapeutic or antifibrotic agents. These compounds inhibit TGF-β type I receptor kinase, indicating potential in treating certain cancers (Jin et al., 2014).
Antitumor and Antimicrobial Activities
Enaminones, which can be structurally related to the requested compound, have been studied for their antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to standard drugs against certain cancer cell lines and exhibited antimicrobial properties (Riyadh, 2011).
Antihistaminic and Anti-inflammatory Applications
Some triazolopyridazines and imidazo[1,2-b]pyridazines, structurally similar to the compound , have shown both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic conditions (Gyoten et al., 2003).
Radical Scavenging Compounds
Heteroaromatic thioamides, which could be structurally related, have been recognized for their role in intercepting free radicals, indicating their potential as antioxidant agents. These compounds have been evaluated for antioxidant activity, suggesting applications in oxidative stress-related conditions (Chernov'yants et al., 2016).
Mechanism of Action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazin moiety are known to have a wide range of pharmacological properties and biological activities . They can bind to a variety of enzymes and receptors in the biological system .
Mode of action
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. They could involve signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary. Factors such as the compound’s structure, its interactions with enzymes and transporters, and its physicochemical properties can all influence its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1,1-dioxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-15(11-5-8-25(23,24)10-11)16-9-14-18-17-12-3-4-13(19-21(12)14)20-6-1-2-7-20/h3-4,11H,1-2,5-10H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHWWFLUDVKXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4CCS(=O)(=O)C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.